2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide is an organic compound belonging to the class of phenylpyridines. This compound is known for its potential pharmacological properties and has been studied for its interactions with various biological targets .
Preparation Methods
The synthesis of 2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide involves the condensation of benzaldehyde with malononitrile and malononitrile dimer in the presence of morpholine in ethanol. This reaction yields the morpholinium salt of 6-amino-2-(dicyanomethylene)-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile . The Mannich reaction conditions, involving primary amines and formaldehyde, are then applied to produce the desired compound .
Chemical Reactions Analysis
2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Scientific Research Applications
2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide has been widely used in scientific research due to its potent and selective agonistic properties at adenosine A2B receptors . It has been employed in both in vitro and in vivo experiments to study its effects on cAMP accumulation and calcium mobilization . Additionally, this compound has been investigated for its potential therapeutic applications in treating various diseases, including diabetes and related complications .
Mechanism of Action
The compound exerts its effects by acting as a partial agonist at adenosine A2B receptors . It binds to these receptors and modulates their activity, leading to changes in intracellular signaling pathways such as cAMP accumulation and calcium mobilization . At high levels of the physiological agonist adenosine, the compound may act as an antagonist and block the effects of adenosine at A2B receptors .
Comparison with Similar Compounds
Similar compounds to 2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide include:
- 2-[(6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl)sulfanyl]acetamide
- 6-amino-3,5-dicyano-4-ethylpyridine-2(1H)-thione
- 2-amino-6-[(4,5-dihydroxy-3-oxo-6-[(phosphonooxy)methyl]tetrahydro-2H-pyran-2-yl}amino)hexanoic acid
These compounds share structural similarities but differ in their specific substituents and pharmacological properties. The uniqueness of this compound lies in its selective agonistic activity at adenosine A2B receptors, making it a valuable tool for studying these receptors and their associated signaling pathways .
Properties
Molecular Formula |
C21H15N5OS |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C21H15N5OS/c22-11-16-19(14-7-3-1-4-8-14)17(12-23)21(26-20(16)24)28-13-18(27)25-15-9-5-2-6-10-15/h1-10H,13H2,(H2,24,26)(H,25,27) |
InChI Key |
YBJQSXTUSOKFTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)N)C#N |
Origin of Product |
United States |
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